REACTION_CXSMILES
|
Cl[C:2]1[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[CH3:18])=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:20][O-:21].[Na+].[OH2:23]>CN(C)C=O>[CH3:20][O:21][C:10]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3][C:2](=[O:23])[C:11]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18] |f:1.2|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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ClC1=NC2=CC=CC=C2C(=C1C1=C(C=CC=C1)C)Cl
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Name
|
sodium methoxide
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Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
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C[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated at 60° for 6 hr
|
Duration
|
6 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate (2×100 ml.)
|
Type
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EXTRACTION
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Details
|
The ethyl acetate extract
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Type
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WASH
|
Details
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was washed with water (2×50 ml.)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
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CUSTOM
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Details
|
The solvent was evaporated
|
Type
|
ADDITION
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Details
|
the residue (containing 2,4-dimethoxy-3-o-tolylquinoline)
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Type
|
ADDITION
|
Details
|
A mixture of said residue (2.6 g.) and 2M-hydrochloric acid (50 ml.)
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Type
|
TEMPERATURE
|
Details
|
was heated at 100° for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid residue was crystallised from ethyl acetate-petroleum ether (b.p. 60°-80°)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(NC2=CC=CC=C12)=O)C1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |